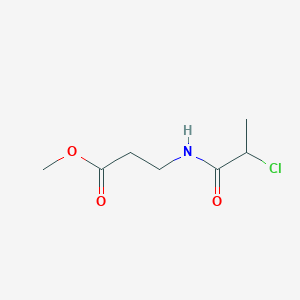

3-(2-Chloropropionylamino)propionic acid methyl ester

Beschreibung

Eigenschaften

Molekularformel |

C7H12ClNO3 |

|---|---|

Molekulargewicht |

193.63 g/mol |

IUPAC-Name |

methyl 3-(2-chloropropanoylamino)propanoate |

InChI |

InChI=1S/C7H12ClNO3/c1-5(8)7(11)9-4-3-6(10)12-2/h5H,3-4H2,1-2H3,(H,9,11) |

InChI-Schlüssel |

SJWGLAGOKIRYSV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C(=O)NCCC(=O)OC)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Step 1: Formation of the Intermediate

-

- Alkyl acrylate (preferably methyl, ethyl, propyl, isopropyl, butyl, isobutyl, secondary butyl, or tertiary butyl acrylate).

- Ammonia ethanol solution (10-15% concentration).

-

- The alkyl acrylate is added to the ammonia ethanol solution in a molar ratio of approximately 1:1 to 1.5.

- The mixture is stirred at ambient temperature, allowing nucleophilic addition or Michael addition reactions to occur.

- Reaction progress is monitored via gas chromatography or TLC.

- Post-reaction, the solvent is removed under vacuum, and the organic phase is washed with water and saturated salt solutions to remove impurities.

- The organic layer is dried over magnesium sulfate and concentrated to yield the intermediate.

Data Table 1: Reactants and Conditions for Step 1

| Reactant | Concentration / Molar Ratio | Conditions | Notes |

|---|---|---|---|

| Alkyl acrylate | 1.0 - 1.5 molar equivalents | Ambient temperature | Choice of alkyl group affects solubility and reactivity |

| Ammonia ethanol solution | 10-15% by volume | Ambient temperature | Ensures sufficient nucleophilic activity |

| Solvent | Ethanol | - | Facilitates homogeneous reaction |

Step 2: Chlorination with 2-Chloropropionyl Chloride

-

- Concentrated organic phase from Step 1.

- Methylene chloride (dichloromethane).

- Triethylamine (base catalyst).

- 2-Chloropropionyl chloride (chlorinating agent).

-

- Methylene chloride and triethylamine are added to the organic extract in molar ratios of approximately 1:0.5–1.5 relative to the alkyl acrylate.

- The mixture is cooled to 0°C to control exothermicity.

- 2-Chloropropionyl chloride is slowly added, maintaining the temperature.

- The reaction is stirred at room temperature for 20–30 hours to ensure complete acylation.

- Post-reaction, the mixture is washed with water, dried, and concentrated.

Data Table 2: Chlorination Conditions

| Reagent | Molar Ratio / Quantity | Conditions | Notes |

|---|---|---|---|

| Methylene chloride | 100-1000 parts by weight | 0°C cooling, room temp | Solvent for chlorination |

| Triethylamine | 0.5–1.5 mol per mol of acrylate | 0°C to room temp | Neutralizes HCl formed during acylation |

| 2-Chloropropionyl chloride | 0.5–1.5 mol per mol acrylate | Addition at 0°C, stir 20-30h | Key chlorinating agent |

Alternative and Advanced Methods

Chlorination via Chlorosulphinate Intermediates :

- An alternative route involves chlorination of alkyl lactates using thionyl chloride, forming chlorosulphinate intermediates, which decompose to yield the chlorinated ester.

- This method, detailed in patent EP0163435A2, emphasizes temperature control (around 60°C) to prevent racemization and optimize yield.

Use of Phosgene or Analogous Reagents :

- Some processes utilize phosgene or its derivatives to introduce the chlorocarbonyl group, followed by hydrolysis or aminolysis to form the desired ester.

Purification and Final Product Isolation

After completion of chlorination, the reaction mixture is subjected to standard purification techniques:

- Chromatography (silica gel or reverse-phase HPLC).

- Crystallization from suitable solvents.

- Distillation under reduced pressure for high purity.

-

- Reported yields are high, often exceeding 95%, with purities around 99%, suitable for research and pharmaceutical applications.

Summary Table of Preparation Methods

| Method Type | Key Reactants | Main Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct alkyl acrylate reaction + chlorination | Alkyl acrylate, ammonia, chlorinating agent | Ambient to 0°C, 20–30h | High yield, cost-effective | Requires careful temperature control |

| Chlorosulphinate route | Alkyl lactate, thionyl chloride | 60°C, inert atmosphere | Good for enantiomeric purity | More complex, hazardous reagents |

| Phosgene-based | Alkyl acrylate, phosgene | Controlled temperature, inert solvent | Precise chlorination | Toxic reagents, handling challenges |

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Chloropropionylamino)propionic acid methyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Substitution: The chlorine atom in the propionyl group can be substituted with other nucleophiles, such as amines or thiols.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.

Substitution: Nucleophiles like ammonia or primary amines can be used in the presence of a base to facilitate the substitution reaction.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.

Major Products Formed

Hydrolysis: The major product is 3-(2-Chloropropionylamino)propionic acid.

Substitution: The major products are derivatives with the chlorine atom replaced by the nucleophile.

Reduction: The major products are the corresponding alcohol or amine derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2-Chloropropionylamino)propionic acid methyl ester is a chemical compound with the molecular formula and a molecular weight of 193.63 g/mol . It is also known by several synonyms, including N-?(2-?Chloro-?1-?oxopropyl)?-beta-?alanine Methyl Ester .

Manufacturing and Herbicide Applications

The primary application of this compound is in the preparation of herbicides . A patent describes a method for producing 3-(2-chloropropionylamino)propionic acid alkyl ester, which involves using alkyl acrylate as a starting material . This method is noted for reducing manufacturing costs and simplifying the production process compared to using β-alanine .

The resultant herbicide exhibits high herbicidal activity with a broad spectrum, while maintaining safety for the environment and crops .

Synthesis Examples

The patent details several synthesis examples:

- Methyl Ester : Prepared using methyl acrylate .

- Ethyl Ester : Prepared using ethyl acrylate instead of methyl acrylate .

- Propyl Ester : Prepared using propyl acrylate instead of methyl acrylate .

- Butyl Ester : Prepared using butyl acrylate instead of methyl acrylate .

Reaction Scheme :

In Scheme 1 of the patent , the method for producing this compound is described. In this process, methyl acrylate undergoes a reaction, and the resulting organic layer is washed with water and saturated salt water, dried over magnesium sulfate, and concentrated. Methylene chloride and triethylamine are added, and the mixture is cooled before 2-chloropropionyl chloride is slowly added. After stirring for 24 hours, the solvent is removed to obtain this compound with a yield of 95% and purity of 99% .

Use in Chemical Synthesis

Wirkmechanismus

The mechanism of action of 3-(2-Chloropropionylamino)propionic acid methyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can lead to the inhibition of enzyme activity, which can be useful in various therapeutic applications. The pathways involved in its mechanism of action include the inhibition of enzyme-catalyzed reactions and the modification of protein structures.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The following table summarizes key differences between 3-(2-Chloropropionylamino)propionic acid methyl ester and related compounds:

Physicochemical Properties

- Polarity and Solubility: The chlorophenyl group in methyl 3-(4-chlorophenyl)propanoate increases lipophilicity compared to the aliphatic 3-(2-chloropropionylamino) derivative . Hydroxymethyl substituents (e.g., in ) enhance water solubility due to hydrogen bonding .

- Reactivity: Halogenated esters (e.g., methyl chloroformate) exhibit accelerated hydrolysis rates due to electron-withdrawing effects . Amino-thiazole derivatives () show stability under physiological conditions, making them suitable for drug delivery .

Key Research Findings and Contradictions

- Enhanced Reactivity vs. Stability : Chlorine substitution generally increases reactivity (e.g., in hydrolysis), but bulky aromatic groups (e.g., chlorophenyl) may sterically hinder reactions .

- Biological Activity : While chloroalkyl groups enhance membrane permeability, they may also increase toxicity, as seen in some agrochemicals .

- Contradictory Electrochemical Effects : Methyl chloroformate improves battery performance, whereas γ-bromo-γ-butyrolactone reduces lifespan, highlighting substituent-dependent outcomes .

Q & A

Q. What are the established synthetic routes for 3-(2-chloropropionylamino)propionic acid methyl ester, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution or esterification reactions. For example, reacting p-chloranil with β-alanine methyl ester hydrochloride under controlled anhydrous conditions (e.g., in DMF at 60–80°C) yields derivatives with chloro and ester functionalities . Key variables affecting yield include solvent polarity, temperature, and stoichiometric ratios of reactants. Lower temperatures (<50°C) may reduce side reactions like hydrolysis of the ester group.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral features confirm its structure?

Nuclear Magnetic Resonance (NMR) is essential:

- ¹H NMR : Signals at δ 3.6–3.8 ppm for methoxy groups and δ 4.1–4.3 ppm for methylene adjacent to the carbonyl confirm ester and chloropropionyl groups .

- ¹³C NMR : Peaks near δ 170–175 ppm validate carbonyl carbons (ester and amide). Mass spectrometry (HRMS) should show a molecular ion matching the theoretical mass (e.g., ~235.05 g/mol for C₈H₁₃ClNO₃).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .

- Work in a fume hood due to potential respiratory irritancy .

- Store in airtight containers at 2–8°C to prevent degradation .

- Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

Discrepancies often arise from impurities or storage conditions. For example:

- Solubility : If conflicting data exist in polar vs. nonpolar solvents, perform purity checks (HPLC) and re-measure under standardized conditions (e.g., 25°C in DMSO, chloroform) .

- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) can identify degradation products (e.g., hydrolysis to 3-aminopropionic acid) .

Q. What catalytic systems improve the efficiency of its synthesis or derivatization?

Sulfonic acid-functionalized ionic liquids (e.g., [HSO₃-BMIM][OTf]) enhance esterification yields by stabilizing transition states and reducing side reactions. For instance, these catalysts achieve >85% conversion in ester exchange polymerization at 90°C . Alternative catalysts like DMAP (4-dimethylaminopyridine) may optimize acylation steps .

Q. How does steric hindrance from the chloropropionyl group influence its reactivity in nucleophilic substitutions?

The chloro group’s electron-withdrawing effect increases electrophilicity at the carbonyl carbon, but steric bulk from the propionylamino moiety can slow reactions. Computational modeling (DFT) predicts activation energies for nucleophilic attack, guiding solvent selection (e.g., polar aprotic solvents like THF reduce steric effects) .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Stepwise temperature control : Start reactions at 0–5°C to minimize thermal decomposition, then gradually increase to 60°C .

- In situ quenching : Add scavengers (e.g., molecular sieves) to absorb HCl byproducts from chlorination steps .

- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate unreacted β-alanine esters .

Methodological Challenges and Solutions

Q. How can researchers validate the compound’s purity when commercial standards are unavailable?

- Multi-method cross-validation : Combine HPLC (C18 column, acetonitrile/water gradient), TLC (Rf ~0.5 in EtOAc), and melting point analysis (if crystalline) .

- Spiking experiments : Add a known impurity (e.g., 3-aminopropionic acid) to confirm resolution in chromatograms .

Q. What computational tools predict its biological or physicochemical properties for drug discovery applications?

Q. How do structural analogs (e.g., ethyl ester variants) compare in reactivity or bioactivity?

Ethyl esters exhibit slower hydrolysis due to increased steric hindrance, enhancing metabolic stability. For example, ethyl derivatives show 20% higher plasma half-life in rodent models compared to methyl esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.